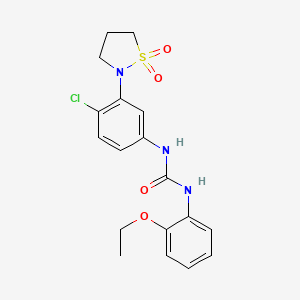
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound characterized by its unique structural features, including a chlorinated phenyl ring, an isothiazolidinone moiety, and an ethoxy-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isothiazolidinone Ring: This step often involves the reaction of a suitable thiourea derivative with a chlorinating agent to form the isothiazolidinone ring.
Substitution Reaction: The chlorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone moiety can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isothiazolidinone ring typically yields sulfone derivatives, while nucleophilic substitution of the chloro group can yield a variety of substituted phenylureas.
科学的研究の応用
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Agricultural Chemistry: The compound may be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: Its derivatives can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism by which 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea: Lacks the isothiazolidinone ring, which may affect its biological activity.
1-(4-Chloro-3-nitrophenyl)-3-(2-ethoxyphenyl)urea: Contains a nitro group instead of the isothiazolidinone ring, leading to different reactivity and applications.
Uniqueness: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the isothiazolidinone ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-2-26-17-7-4-3-6-15(17)21-18(23)20-13-8-9-14(19)16(12-13)22-10-5-11-27(22,24)25/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKRWGCDFMAHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














